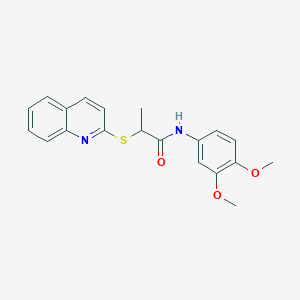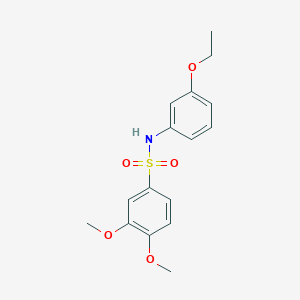
N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide
描述
N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.
作用机制
N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide inhibits the activation of TLR4 by binding to its intracellular domain. TLR4 is a transmembrane protein that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon binding to PAMPs or DAMPs, TLR4 activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines. N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide inhibits this process by preventing the activation of TLR4.
Biochemical and physiological effects:
N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to have anti-inflammatory effects in several animal models of disease. For example, in a mouse model of sepsis, N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide reduced the levels of pro-inflammatory cytokines and improved survival rates. In a rat model of arthritis, N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide reduced joint inflammation and cartilage destruction. These studies suggest that N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is its specificity for TLR4. This allows researchers to study the effects of TLR4 inhibition without affecting other signaling pathways. However, one limitation is that N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide may not be effective in all animal models of disease. For example, in a mouse model of asthma, N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide did not reduce airway inflammation. Therefore, researchers should carefully select animal models to study the effects of N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide.
未来方向
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases in humans. Clinical trials are needed to determine the safety and efficacy of N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in humans. Another direction is to study the effects of N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide on other signaling pathways. TLR4 is not the only receptor involved in the immune response, and N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide may have effects on other receptors as well. Finally, researchers can explore the potential of N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide as a tool for studying the immune response. By inhibiting TLR4, researchers can study the downstream effects of TLR4 activation and gain a better understanding of the immune response.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activation of TLR4, which is involved in the immune response. TLR4 activation has been implicated in several inflammatory diseases, such as sepsis, arthritis, and atherosclerosis. Therefore, the inhibition of TLR4 by N-(3,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide may have therapeutic potential for these diseases.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)22-19)20(23)21-15-9-10-17(24-2)18(12-15)25-3/h4-13H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPRDFKVLNLNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-fluorobenzamide](/img/structure/B4447263.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4447266.png)
![3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4447272.png)
amine hydrochloride](/img/structure/B4447273.png)
![N-(3-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4447276.png)
![N-[(4-allyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4447277.png)
![N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447280.png)

![6-methoxy-1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4447288.png)
![7-(2-methoxyethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4447298.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4447306.png)

![N-[2-(dimethylamino)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4447327.png)